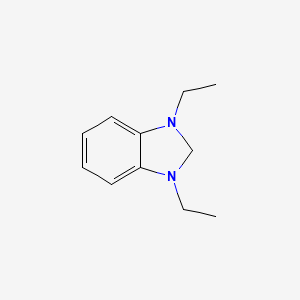
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-: is an organic compound with the molecular formula C11H16N2 . It is a derivative of benzimidazole, characterized by the presence of two ethyl groups at the 1 and 3 positions and a dihydro structure at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- can be synthesized through the chemical modification of benzimidazole. The process involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a solvent such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of industrial-grade solvents and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dihydro structure allows it to interact with different molecular sites, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has similar structural features but with methyl groups instead of ethyl groups.
2-Methylbenzimidazole: Another derivative of benzimidazole with a methyl group at the 2 position.
Uniqueness: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Its ethyl groups and dihydro configuration make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives .
Propriétés
Numéro CAS |
193482-69-8 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1,3-diethyl-2H-benzimidazole |
InChI |
InChI=1S/C11H16N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
CYHVDCMBRUBZSS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CN(C2=CC=CC=C21)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


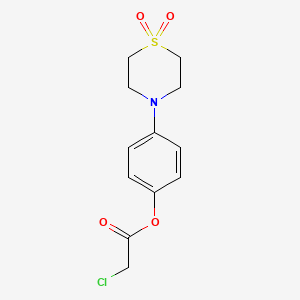

![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)

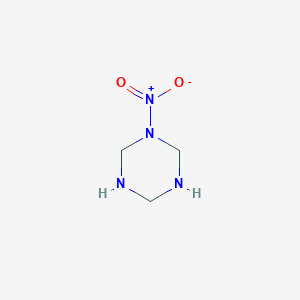
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
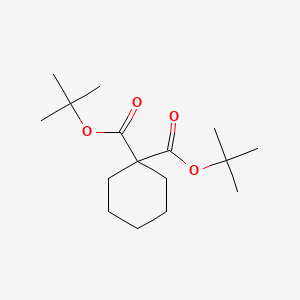
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)

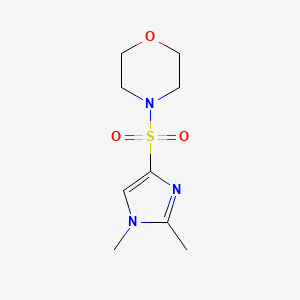
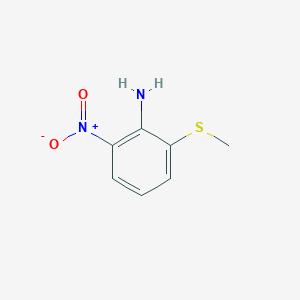
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
